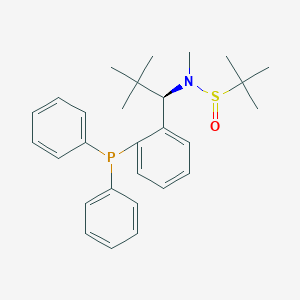
(R)-N-((R)-1-(2-(Diphenylphosphanyl) phnyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound with significant applications in organic synthesis and catalysis. The compound features a diphenylphosphanyl group, which is known for its utility in various chemical reactions, particularly in the formation of coordination complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of diphenylphosphanyl chloride with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine
The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. It can be used as a chiral auxiliary or ligand in asymmetric synthesis, leading to the production of drugs with high enantiomeric purity.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science applications.
Mecanismo De Acción
The mechanism by which ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the reactivity and selectivity of the metal-catalyzed reactions. The diphenylphosphanyl group provides steric and electronic properties that enhance the catalytic activity of the metal complexes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(2-(Diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydro-4-phenyl-oxazole
- Trifluoromethyl phenyl sulfone
- 2,2-Dimethoxy-2-phenylacetophenone
Uniqueness
Compared to similar compounds, ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both diphenylphosphanyl and sulfinamide groups. These features make it particularly effective as a ligand in asymmetric catalysis, providing high enantioselectivity and catalytic efficiency.
Propiedades
Fórmula molecular |
C28H36NOPS |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3/t26-,32?/m0/s1 |
Clave InChI |
LSFXASOJFLAEOF-RNWYOQHESA-N |
SMILES isomérico |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


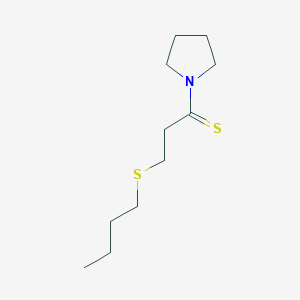
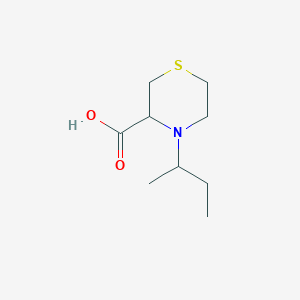
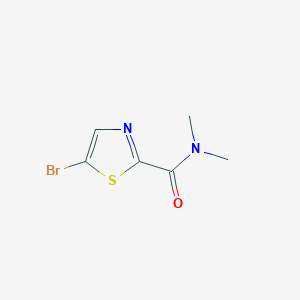


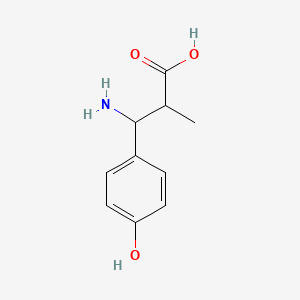

![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
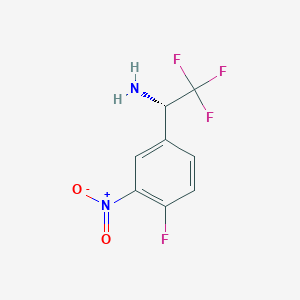
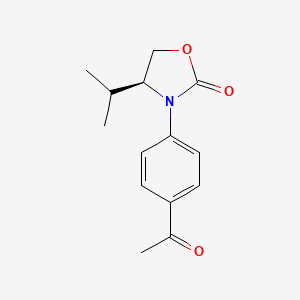
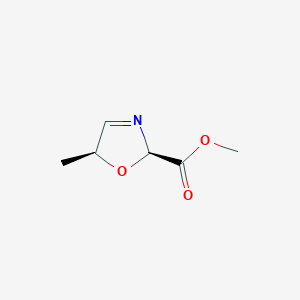
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
